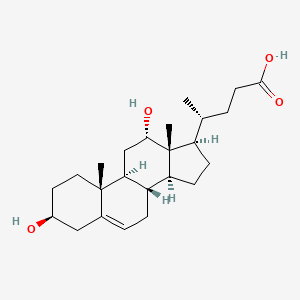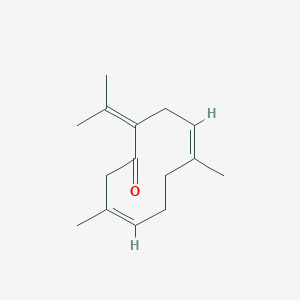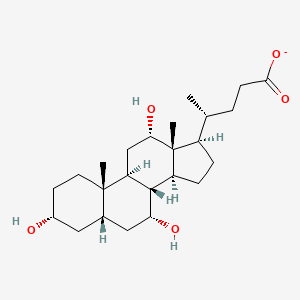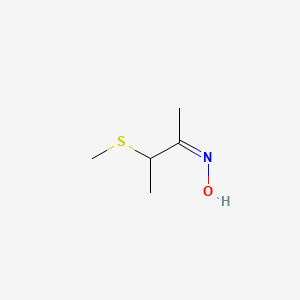
1-Palmitoyl-2-oléoyl-sn-glycéro-3-phosphoéthanolamine
Vue d'ensemble
Description
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE, également connu sous le nom de 1-palmitoyl-2-oléoyl-sn-glycéro-3-phosphoéthanolamine, est un phospholipide couramment trouvé dans les membranes biologiques. Il se compose d'un squelette de glycérol avec un acide palmitique (16:0) en position sn-1 et un acide oléique (18:1) en position sn-2, liés à un groupe de tête phosphoéthanolamine. Ce composé joue un rôle crucial dans la structure et la fonction membranaires, contribuant à la fluidité et à la dynamique des membranes cellulaires .
Applications De Recherche Scientifique
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics, providing insights into the behavior of biological membranes.
Biology: The compound is utilized in the formation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It plays a role in the development of lipid-based formulations for pharmaceuticals, enhancing the bioavailability and stability of therapeutic agents.
Mécanisme D'action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .
Mode of Action
POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .
Biochemical Pathways
POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Pharmacokinetics
As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .
Result of Action
The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .
Action Environment
The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE peut être synthétisé par l'estérification du glycérol avec l'acide palmitique et l'acide oléique, suivie de la phosphorylation du diacylglycérol résultant avec la phosphoéthanolamine. La réaction implique généralement l'utilisation de catalyseurs tels que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification .
Méthodes de production industrielle : La production industrielle de 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE implique une synthèse à grande échelle utilisant des voies chimiques similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses telles que la chromatographie sur colonne et la recristallisation pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE subit diverses réactions chimiques, notamment :
Oxydation : La partie acide oléique insaturée peut subir une oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.
Hydrolyse : Les liaisons esters du composé peuvent être hydrolysées par les lipases, entraînant la libération d'acides gras libres et de glycérophosphoéthanolamine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.
Hydrolyse : L'hydrolyse enzymatique est généralement effectuée en utilisant des lipases dans des conditions douces.
Substitution : Les réactions de substitution nécessitent souvent des réactifs nucléophiles et des catalyseurs tels que la triéthylamine.
Principaux produits formés :
Oxydation : Hydroperoxydes et aldéhydes.
Hydrolyse : Acides gras libres et glycérophosphoéthanolamine.
Substitution : Phospholipides modifiés avec différents groupes de tête.
Applications de la recherche scientifique
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé dans l'étude des bicouches lipidiques et de la dynamique membranaire, fournissant des informations sur le comportement des membranes biologiques.
Biologie : Le composé est utilisé dans la formation de liposomes et d'autres systèmes de délivrance à base de lipides pour l'administration de médicaments et la thérapie génique.
Médecine : Il joue un rôle dans le développement de formulations à base de lipides pour les produits pharmaceutiques, améliorant la biodisponibilité et la stabilité des agents thérapeutiques.
Mécanisme d'action
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE exerce ses effets en s'intégrant dans les bicouches lipidiques, influençant la fluidité et la perméabilité membranaires. Il interagit avec les protéines membranaires et les autres lipides, modulant leur fonction et leur activité. Le composé peut également participer à des voies de signalisation en servant de substrat pour des enzymes telles que les phospholipases, qui génèrent des médiateurs lipidiques bioactifs .
Comparaison Avec Des Composés Similaires
Composés similaires :
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC (Phosphatidylcholine) : Structure similaire mais avec un groupe de tête choline au lieu de la phosphoéthanolamine.
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PA (Acide phosphatidique) : Contient un groupe phosphate au lieu de la phosphoéthanolamine.
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PS (Phosphatidylsérine) : Présente un groupe de tête sérine au lieu de la phosphoéthanolamine.
Unicité : 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PE est unique en raison de son groupe de tête spécifique, qui confère des propriétés biochimiques distinctes et des interactions au sein de la membrane. Son rôle dans la modulation de la dynamique membranaire et la participation aux voies de signalisation le distingue des autres phospholipides similaires .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine involves the condensation of palmitic acid, oleic acid, ethanolamine, and phosphoric acid.", "Starting Materials": [ "Palmitic acid", "Oleic acid", "Ethanolamine", "Phosphoric acid" ], "Reaction": [ "Palmitic acid is reacted with thionyl chloride to form palmitoyl chloride.", "Oleic acid is reacted with thionyl chloride to form oleoyl chloride.", "Palmitoyl chloride and oleoyl chloride are then reacted with ethanolamine to form 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.", "Phosphoric acid is added to the reaction mixture to facilitate the formation of the phosphoethanolamine head group." ] } | |
Numéro CAS |
26662-94-2 |
Formule moléculaire |
C39H76NO8P |
Poids moléculaire |
718.0 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
Clé InChI |
FHQVHHIBKUMWTI-OTMQOFQLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
| 26662-94-2 | |
Description physique |
Solid |
Synonymes |
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)





![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)

![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
